Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
Overview
Description
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is an organic compound that belongs to the class of benzo[b]thiophenes This compound is characterized by the presence of an ethyl ester group at the 2-position, an amino group at the 3-position, and a benzo[b]thiophene core structure
Mechanism of Action
Target of Action
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, hereafter referred to as the compound, primarily targets In3+ (Indium) and Pb2+ (Lead) ions . These ions play significant roles in various industrial applications and biological systems.
Mode of Action
The compound interacts with its targets through a ratiometric response . It exhibits a highly sensitive and selective ratiometric response to In3+ and Pb2+ in DMF/H2O tris buffer solution . More importantly, it can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes .
Pharmacokinetics
The compound exhibits a good linear correlation with the concentration of In3+ in the 5–25 μM range and the limit of detection for In3+ was found to be 8.36×10 –9 M . It also displayed a linear relationship to micromolar concentrations (0-50 μM) of Pb2+ and recognized Pb2+ in a ratiometric response with a detection limit of 8.3×10 –9 M . These properties suggest that the compound has a high sensitivity and selectivity, which are crucial for its bioavailability.
Result of Action
The compound’s action results in a colorimetric/fluorescent dual-channel response to In3+ . This means that the presence of In3+ ions can be detected by observing a change in color or fluorescence. The compound can also be used for the detection of indium in tap water with satisfactory recoveries .
Biochemical Analysis
Biochemical Properties
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate has been found to exhibit a highly sensitive and selective ratiometric response to In3+ in DMF/H2O tris buffer solution . It exhibits a colorimetric/fluorescent dual-channel response to In3+ . The compound forms a complex with In3+ at a ratio of 1:2, with a complexation constant of 8.24×10^9 M^2 .
Molecular Mechanism
The response mechanism of this compound to In3+ can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms . These mechanisms suggest that the compound may interact with biomolecules in a way that influences electron transfer processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-aminobenzo[b]thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzo[b]thiophene and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-benzo[b]thiophene-3-carboxylate: This compound has a similar structure but with the positions of the amino and carboxylate groups reversed.
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate: This compound has a hydroxyl group instead of an amino group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and photophysical properties, making it suitable for specialized applications such as fluorescent sensors.
Properties
IUPAC Name |
ethyl 3-amino-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSFZYVMRZLUOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352658 | |
Record name | ethyl 3-aminobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34761-09-6 | |
Record name | ethyl 3-aminobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl 3-aminobenzo[b]thiophene-2-carboxylate contribute to the development of a sensor for metal ions?
A1: this compound serves as a precursor for the synthesis of a Schiff base fluorescent sensor. [] The amine group on the benzothiophene scaffold allows for the formation of a Schiff base when reacted with an aldehyde. This Schiff base then acts as a ligand, selectively binding to specific metal ions like In3+ and Pb2+. This binding event triggers a change in the fluorescence properties of the sensor, allowing for the detection and quantification of these metal ions. []
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